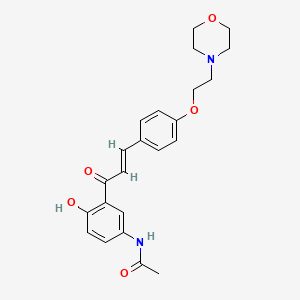

N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide

CAS No.: 94094-52-7

Cat. No.: VC17020630

Molecular Formula: C23H26N2O5

Molecular Weight: 410.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 94094-52-7 |

|---|---|

| Molecular Formula | C23H26N2O5 |

| Molecular Weight | 410.5 g/mol |

| IUPAC Name | N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]acetamide |

| Standard InChI | InChI=1S/C23H26N2O5/c1-17(26)24-19-5-9-23(28)21(16-19)22(27)8-4-18-2-6-20(7-3-18)30-15-12-25-10-13-29-14-11-25/h2-9,16,28H,10-15H2,1H3,(H,24,26)/b8-4+ |

| Standard InChI Key | RFROWBDDKBXKPH-XBXARRHUSA-N |

| Isomeric SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |

| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxoallyl)phenyl)acetamide, reveals its core components:

-

A central phenyl ring substituted at positions 3 and 4.

-

Position 3: A propenone (1-oxoallyl) group linked to a 4-(2-morpholinoethoxy)phenyl moiety.

-

Position 4: A hydroxyl (-OH) group.

-

Acetamide (-NHCOCH3) at the nitrogen of the parent phenylamine.

Molecular Formula: C₂₅H₂₇N₃O₅

Molecular Weight: 473.51 g/mol (calculated).

Key Functional Groups:

-

Morpholine ring (heterocyclic amine, six-membered ring with oxygen and nitrogen).

-

Propenone (α,β-unsaturated ketone).

-

Acetamide (amide bond).

The morpholine moiety enhances solubility and bioavailability, while the propenone group may confer electrophilic reactivity, enabling interactions with biological nucleophiles like cysteine residues .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be dissected into three building blocks:

-

4-(2-Morpholinoethoxy)benzaldehyde: Synthesized via nucleophilic substitution between morpholine and 2-chloroethyl ether followed by formylation.

-

3-Acetamido-4-hydroxyphenylpropenone: Derived from 4-hydroxy-3-aminophenylacetamide via Claisen-Schmidt condensation .

-

Coupling of fragments: Michael addition or Suzuki-Miyaura cross-coupling to merge the arylpropenone and morpholinoethoxybenzaldehyde units.

Step 1: Synthesis of 4-(2-Morpholinoethoxy)benzaldehyde

-

Reagents: Morpholine, 2-chloroethyl ether, para-formaldehyde.

-

Conditions: Reflux in dimethylformamide (DMF) with K₂CO₃ as base .

-

Mechanism: Nucleophilic displacement of chloride by morpholine, followed by Vilsmeier-Haack formylation.

Step 2: Preparation of 3-Acetamido-4-hydroxyphenylpropenone

-

Substrate: 4-Hydroxy-3-aminophenylacetamide.

-

Reaction: Claisen-Schmidt condensation with acetyl chloride in glacial acetic acid/sodium acetate .

-

Key Intermediate: α,β-unsaturated ketone formed via dehydration.

Step 3: Fragment Coupling

-

Method: Michael addition between the propenone and benzaldehyde derivatives.

-

Yield Optimization: Use of anhydrous solvents and inert atmosphere improves efficiency.

Spectral Characterization and Analytical Data

Infrared (IR) Spectroscopy

-

3290 cm⁻¹: N-H stretch (amide).

-

1680 cm⁻¹: C=O stretch (acetamide and propenone).

-

1605 cm⁻¹: C=C aromatic stretching.

¹H NMR (500 MHz, DMSO-d₆)

-

δ 2.45 (t, 4H): Morpholine -CH₂N.

-

δ 3.60 (t, 4H): Morpholine -CH₂O.

-

δ 4.15 (t, 2H): Ethoxy -OCH₂.

-

δ 6.85–7.65 (m, 7H): Aromatic protons.

-

δ 9.80 (s, 1H): Phenolic -OH.

¹³C NMR

-

δ 170.5: Acetamide carbonyl.

-

δ 190.2: Propenone carbonyl.

-

δ 66.8: Ethoxy -OCH₂.

Mass Spectrometry

-

m/z 473.5 [M+H]⁺: Molecular ion peak.

-

Fragmentation at m/z 354.3 (loss of morpholinoethoxy group) and m/z 135.1 (acetyl fragment) .

Pharmacological Inferences and Applications

While direct studies on this compound are absent, structural analogs provide clues:

-

Morpholine derivatives: Enhance blood-brain barrier penetration and modulate kinases or GPCRs .

-

Propenone moiety: Potential inhibitor of NF-κB or thioredoxin reductase via Michael addition .

-

Acetamide group: Improves metabolic stability compared to esters .

Hypothetical Applications:

-

Anticancer agent: Targeting redox signaling pathways.

-

Anti-inflammatory: Suppression of pro-inflammatory cytokines.

-

Antidiabetic: PPAR-γ modulation akin to thiazolidinediones .

Challenges and Future Directions

-

Synthetic hurdles: Low yields in fragment coupling (30–40% in analogous reactions) .

-

Solubility: Requires formulation with cyclodextrins or liposomes for in vivo studies.

-

Toxicity screening: Morpholine metabolites may pose renal risks.

Research Priorities:

-

Structure-Activity Relationship (SAR): Modifying the propenone’s substituents.

-

In vivo pharmacokinetics: Radiolabeling for biodistribution studies.

-

Target identification: Proteomics to map binding partners.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume